"Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" chemical properties
"Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" chemical properties
An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a molecule of interest in synthetic and medicinal chemistry. As a substituted β-keto ester, its chemical behavior is dictated by the interplay of the aromatic ring, the chlorine substituent, and the sterically hindered 1,3-dicarbonyl system. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural characteristics, reactivity, and potential applications, grounded in established chemical principles. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from publicly available data for the compound and its close analogs, alongside well-established principles of organic chemistry.
Molecular Identity and Physicochemical Properties
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a fine chemical intermediate. Its core structure features a butyric acid ethyl ester backbone with two ketone functionalities at the 2 and 4 positions, a methyl group at the 3 position, and a 4-chlorophenyl substituent at the 4 position.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | - |
| Molecular Formula | C₁₃H₁₃ClO₄ | |
| Molecular Weight | 268.69 g/mol | |
| CAS Number | 169544-41-6 | |
| Calculated XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 |
Note: Some properties are computed and based on the isomeric structure Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate available on PubChem.
Synthesis and Mechanistic Considerations
A plausible and efficient synthetic route to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is the crossed Claisen condensation . This well-established carbon-carbon bond-forming reaction involves the acylation of a ketone or ester enolate with an ester.[1][2] In this case, the enolate of an α-methylated β-keto ester, ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate), would be acylated by 4-chlorobenzoyl chloride.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for Claisen condensations.[3][4]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous tetrahydrofuran (THF) to remove the oil. Add fresh anhydrous THF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for one hour after the addition is complete to ensure full enolate formation. The choice of a strong, non-nucleophilic base like NaH is critical to quantitatively deprotonate the β-keto ester without competing in a nucleophilic attack on the ester carbonyls.
-
Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate.
Reaction Mechanism
Caption: Simplified mechanism of the Claisen condensation.
Structural Analysis and Keto-Enol Tautomerism
A key feature of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomers.[5][6] This equilibrium is influenced by factors such as solvent, temperature, and pH. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.
Caption: Keto-enol tautomerism in the target molecule.
Predicted Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Tautomer | Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Keto | Ethyl -CH₃ | ~1.3 (t) | ~14 |
| Ethyl -CH₂- | ~4.3 (q) | ~62 | |
| α-CH | ~4.5-5.0 (q) | ~55-60 | |
| α-CH₃ | ~1.5 (d) | ~15-20 | |
| Aromatic C-H | ~7.4-7.8 (m) | ~128-135 | |
| C=O (Ester) | - | ~165-170 | |
| C=O (Ketone 1) | - | ~190-195 | |
| C=O (Ketone 2) | - | ~195-200 | |
| Enol | Ethyl -CH₃ | ~1.3 (t) | ~14 |
| Ethyl -CH₂- | ~4.3 (q) | ~62 | |
| Enolic OH | ~12-15 (s, broad) | - | |
| α-CH₃ | ~2.0 (s) | ~20-25 | |
| Aromatic C-H | ~7.4-7.8 (m) | ~128-135 | |
| C=O (Ester) | - | ~165-170 | |
| C=O (Ketone) | - | ~180-185 | |
| Enolic C=C | - | ~95-105 & ~175-180 |
Note: These are estimated values. Actual spectra would be necessary for confirmation. The presence of both sets of signals in an NMR spectrum would confirm the keto-enol equilibrium.
Infrared (IR) Spectroscopy:
-
Keto form: Expect strong C=O stretching bands around 1710-1750 cm⁻¹ for the ketones and the ester.
-
Enol form: The C=O stretch will be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation. A broad O-H stretch will appear around 2500-3200 cm⁻¹.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z 268 and 270 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) and cleavage around the carbonyl groups.
Chemical Reactivity and Potential Applications
The reactivity of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is dominated by the β-dicarbonyl moiety.
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Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups is significantly acidic (pKa ≈ 10-12 in water) due to the resonance stabilization of the resulting enolate anion. This allows for facile deprotonation with a suitable base.
-
Nucleophilicity of the Enolate: The enolate is a soft nucleophile and can participate in various C-C bond-forming reactions, such as alkylations and aldol reactions.
-
Electrophilicity of the Carbonyls: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. The aromatic ketone is generally more reactive towards nucleophiles than the ester carbonyl.
Potential as a Pharmaceutical Intermediate
While specific applications of this compound are not widely documented, its structural motifs are present in various biologically active molecules. Aryl propionic acid and aryl dioxobutanoic acid derivatives are known to possess a range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[7][8][9] The presence of the 4-chlorophenyl group is a common feature in many drug molecules, often enhancing lipophilicity and metabolic stability. This compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems or as a scaffold for the development of novel therapeutic agents.
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. However, based on the MSDS for the closely related compound, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, the following hazards should be anticipated[10][11]:
-
Health Hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Conclusion
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a compound with interesting chemical features, primarily stemming from its β-dicarbonyl nature. While its synthesis can be readily proposed via a Claisen condensation, a full experimental characterization and exploration of its biological potential are yet to be extensively reported in the public domain. Its structural similarity to classes of compounds with known pharmacological activities suggests that it could be a valuable intermediate for further chemical and biological investigations. Future work should focus on the experimental validation of its synthesis, full spectroscopic characterization (including a detailed study of its keto-enol tautomerism), and a systematic evaluation of its biological activity profile.
References
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Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]
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ResearchGate. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]
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ResearchGate. Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. [Link]
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PubChemLite. Ethyl 4-(4-chlorophenyl)-2-oxobutanoate. [Link]
- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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